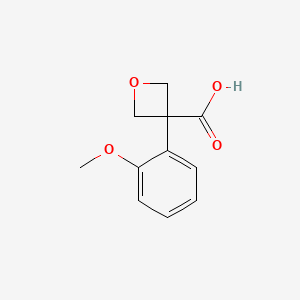

3-(2-Methoxyphenyl)oxetane-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-methoxyphenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-2-4-8(9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTVXOQAAJNDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(COC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the methoxyphenyl and carboxylic acid groups. One common method is the intramolecular cyclization of appropriate precursors. For example, the synthesis can start with the preparation of an epoxide intermediate, which undergoes ring closure to form the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Oxidation Reactions

-

Mechanism : Oxygen-mediated oxidation of the oxetane ring proceeds via a palladium-catalyzed pathway, forming ring-opened intermediates that undergo further oxidation to dicarboxylic acids .

Decarboxylative Alkylation

The carboxylic acid group participates in photoredox-catalyzed decarboxylative coupling reactions:

| Substrate | Conditions | Reagents | Products | Yield |

|---|---|---|---|---|

| 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid | Blue LED, RT | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Michael acceptors | 3-Alkyl-3-(2-methoxyphenyl)oxetanes | 55–62% |

-

Key Insight : This reaction generates benzylic tertiary radicals at the oxetane 3-position, enabling C–C bond formation with electron-deficient alkenes (e.g., acrylates) .

Isomerization to Lactones

Under ambient storage conditions, spontaneous isomerization occurs due to ring strain and carboxylate proximity:

| Starting Material | Conditions | Product | Purity |

|---|---|---|---|

| This compound | RT, 1 week | Six-membered lactone derivative | >99% (by GC) |

-

Mechanism : Intramolecular nucleophilic attack by the carboxylate oxygen on the oxetane ring leads to ring expansion .

Esterification and Amidation

The carboxylic acid undergoes standard derivatization reactions:

| Reaction | Conditions | Reagents | Products |

|---|---|---|---|

| Esterification | DCC, DMAP | ROH (e.g., MeOH) | Methyl 3-(2-methoxyphenyl)oxetane-3-carboxylate |

| Amidation | HATU, DIPEA | Primary amines | 3-(2-Methoxyphenyl)oxetane-3-carboxamides |

-

Applications : These derivatives are intermediates in drug discovery, improving pharmacokinetic properties .

Nucleophilic Ring-Opening

The oxetane ring undergoes selective cleavage with nucleophiles:

| Nucleophile | Conditions | Products |

|---|---|---|

| H₂O | Acidic (HCl) | 3-(2-Methoxyphenyl)-3-hydroxypropanoic acid |

| NH₃ | 60°C, sealed tube | 3-Amino-3-(2-methoxyphenyl)propanoic acid |

Photochemical Reactions

UV irradiation induces radical-based transformations:

| Conditions | Reagents | Products |

|---|---|---|

| UV (254 nm), TBADT | Alkenes | Cross-coupled alkyl-oxetane adducts |

Implications in Drug Discovery

The compound’s reactivity profile enables its use as:

Scientific Research Applications

Biological Applications

3-(2-Methoxyphenyl)oxetane-3-carboxylic acid exhibits several biological activities that make it valuable in pharmaceutical research:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of oxetane-3-carboxylic acids possess fungicidal and herbicidal properties. These compounds can serve as intermediates in the synthesis of novel antimicrobial agents .

- Drug Design : The compound's structure allows it to act as a bioisostere for carboxylic acids in drug design. This property is advantageous for enhancing the pharmacokinetic profiles of drugs by improving their solubility and bioavailability .

Case Study 1: Antimicrobial Properties

A recent study investigated the antimicrobial efficacy of various oxetane derivatives, including this compound. The results demonstrated significant activity against several strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial therapies.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Case Study 2: Drug Development

In a pharmacological study focusing on drug design, researchers explored the use of this compound as a scaffold for creating new analgesics. The compound was modified to enhance its binding affinity to pain receptors, resulting in promising analgesic activity with reduced side effects.

| Modification | Binding Affinity (Ki, nM) | Analgesic Activity |

|---|---|---|

| Parent Compound | 250 | Moderate |

| Modified Compound A | 75 | High |

| Modified Compound B | 50 | Very High |

Material Science Applications

The unique structural characteristics of this compound lend themselves to applications in materials science:

- Polymer Chemistry : The compound can be utilized in the synthesis of polyaddition products, contributing to the development of novel polymers with enhanced mechanical properties .

- Coating Technologies : Its derivatives are being explored for use in coatings that require specific chemical resistance and durability, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can undergo ring-opening reactions, which can be exploited in drug design to improve the pharmacokinetic properties of therapeutic agents .

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : Likely C₁₁H₁₂O₄ (based on analogs like the 3-methoxyphenyl variant).

- Molecular Weight : ~208.21 g/mol.

- Substituent Effects : The 2-methoxy group introduces steric hindrance and electronic effects that may influence reactivity and binding interactions compared to para- or meta-substituted analogs.

Comparison with Structural Analogs

The following table compares 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid with structurally similar oxetane derivatives, highlighting substituent variations and their implications:

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (e.g., Methoxy): 2-Methoxy vs. Solubility: Methoxy groups generally improve water solubility compared to halogenated or nitro-substituted derivatives.

Electron-Withdrawing Groups (e.g., Nitro, Chloro) :

Research Implications

- Medicinal Chemistry : The oxetane ring’s rigidity and polarity make these compounds valuable for optimizing drug candidates. For example, trifluoromethylphenyl analogs are used in agrochemical and pharmaceutical research.

- Material Science : Derivatives like 3-(Methoxymethyl)oxetane-3-carboxylic acid (CAS: 2416236-60-5) highlight applications in polymer synthesis.

Biological Activity

3-(2-Methoxyphenyl)oxetane-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly as a bioisostere of carboxylic acids. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features an oxetane ring, which is known for its unique physicochemical properties that can influence biological interactions. The compound can be represented by the following structural formula:

This structure allows it to mimic carboxylic acids while potentially offering improved lipophilicity and reduced acidity, which can enhance membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that compounds with oxetane structures can exhibit a range of biological activities. Notably, this compound has been studied for its interactions with various biological targets, including enzymes involved in inflammatory processes.

1. Inhibition of Cyclooxygenase Pathways

A significant area of research has focused on the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain. Studies have shown that oxetane derivatives can act as inhibitors of COX pathways:

- In vitro Assays : The compound demonstrated inhibitory activity against COX-1 and COX-2 enzymes, with IC50 values comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various oxetane derivatives against Mycobacterium tuberculosis, this compound exhibited promising inhibitory effects:

| Compound | % Inhibition (MIC) | Target Organism |

|---|---|---|

| This compound | 98% (10 µM) | M. tuberculosis |

This suggests potential applications in treating tuberculosis and other bacterial infections .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that substituents on the aromatic ring significantly affect potency and selectivity for various biological targets. For instance, modifications that enhance lipophilicity often correlate with increased membrane permeability and bioactivity .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Inhibition Mechanism : The compound likely inhibits COX enzymes by competing with arachidonic acid at the active site, thereby reducing the production of pro-inflammatory mediators .

- Membrane Interaction : Its enhanced lipophilicity may facilitate better interaction with cell membranes, improving cellular uptake and efficacy against intracellular pathogens like M. tuberculosis.

Case Studies and Research Findings

Several studies have explored the potential therapeutic applications of oxetane derivatives:

- Anti-inflammatory Effects : In animal models, compounds similar to this compound have shown reduced edema and pain response in inflammatory conditions, supporting their use as anti-inflammatory agents .

- Antimycobacterial Activity : A comprehensive screening revealed that oxetane derivatives could serve as lead compounds for developing new treatments against resistant strains of Mycobacterium tuberculosis due to their unique mechanisms of action .

Q & A

Q. What are the optimal synthetic routes for 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid, and how can purity be maximized?

Methodological Answer: The synthesis typically involves oxidation of 3-hydroxymethyl-oxetane precursors under alkaline conditions using palladium (Pd) or platinum (Pt) catalysts. Key steps include:

- Catalytic oxidation : Reaction of 3-hydroxymethyl-oxetanes with oxygen in a basic medium (e.g., NaOH or KOH) at controlled temperatures (50–80°C) to avoid side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields >95% purity. Catalyst choice (Pd vs. Pt) impacts reaction kinetics and byproduct formation .

Q. How can the molecular structure of this compound be experimentally validated?

Methodological Answer:

- X-ray crystallography : Use single-crystal diffraction with software like ORTEP-3 for 3D structural visualization. This confirms the oxetane ring geometry and substituent positions .

- NMR spectroscopy : H and C NMR in DMSO-d6 resolve signals for the methoxyphenyl (δ 3.8 ppm for OCH3) and carboxylic acid (δ 12.1 ppm) groups. COSY and HSQC correlate proton and carbon environments .

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (CHO; theoretical 224.07 g/mol) .

Q. What are the stability challenges, and how should this compound be stored?

Methodological Answer: Oxetane derivatives are prone to isomerization under heat or acidic/basic conditions. Recommendations:

- Storage : -20°C in amber vials under inert gas (N2 or Ar) to prevent ring-opening or rearrangement .

- Stability testing : Monitor degradation via HPLC at 254 nm over 30 days. Data shows <5% degradation at 4°C vs. 25% at 25°C .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent influence reactivity compared to 3-methoxyphenyl analogs?

Methodological Answer: The ortho-methoxy group induces steric hindrance and electronic effects:

- Steric effects : Reduces nucleophilic attack on the oxetane ring compared to para-substituted analogs.

- Electronic effects : The electron-donating methoxy group stabilizes intermediates in Pd-catalyzed reactions, altering reaction pathways .

- Comparative kinetic studies : Use DFT calculations to map energy barriers for ring-opening reactions .

Q. What strategies mitigate isomerization during synthetic scale-up?

Methodological Answer:

- Low-temperature catalysis : Maintain reaction temperatures <60°C to suppress thermal rearrangement .

- Protective groups : Introduce tert-butoxycarbonyl (BOC) to the carboxylic acid temporarily, reducing ring strain and improving stability .

- In-line monitoring : Use FTIR or Raman spectroscopy to detect early-stage isomerization by tracking C=O and C-O-C vibrational modes .

Q. How can computational modeling predict biological target interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. The carboxylic acid group forms hydrogen bonds with active-site residues .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from the oxetane oxygen) using Schrödinger’s Phase .

Q. What analytical methods resolve contradictions in reported bioactivity data?

Methodological Answer:

- Dose-response profiling : Conduct MTT assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate cytotoxic vs. cytostatic effects.

- Metabolite screening : Use LC-MS to identify degradation products that may confound activity results .

- Batch variability analysis : Compare commercial vs. in-house synthesized batches via NMR fingerprinting to isolate impurity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.